
Helium;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helium and xenon are both noble gases, known for their lack of reactivity due to their full valence electron shells under certain conditions, they can form compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of helium and xenon compounds typically requires high-pressure conditions. For example, helium and xenon can form stable compounds with iron halides under pressures below 60 GPa . The preparation of these compounds often involves advanced crystal structure search approaches and first-principles calculations to predict stable structures .
Industrial Production Methods: Industrial production of helium and xenon compounds is not common due to the rarity and high cost of these elements. the synthesis of xenon compounds, such as xenon fluorides, has been achieved through reactions with highly reactive fluorine compounds .
Chemical Reactions Analysis
Types of Reactions: Helium and xenon compounds can undergo various types of reactions, including oxidation, reduction, and substitution. For instance, xenon can react with fluorine to form xenon fluorides, which are powerful oxidizing agents .
Common Reagents and Conditions: Common reagents for reactions involving helium and xenon compounds include fluorine and platinum hexafluoride. These reactions typically require high-pressure conditions to overcome the inertness of the noble gases .
Major Products: The major products of reactions involving helium and xenon compounds include various fluorides and oxides. For example, xenon can form xenon difluoride, xenon tetrafluoride, and xenon hexafluoride .
Scientific Research Applications
Helium and xenon compounds have numerous scientific research applications. In chemistry, they are used to study the properties of noble gases and their reactivity under extreme conditions . In biology and medicine, xenon compounds have been explored for their potential neuroprotective effects and use in anesthesia . In industry, helium is used in applications such as cooling superconducting magnets and in space exploration .
Mechanism of Action
The mechanism of action of helium and xenon compounds varies depending on the specific compound and application. For example, xenon exerts its neuroprotective effects by blocking NMDA receptors, preventing an increase in cytoplasmic calcium concentration that can lead to cell death . Helium, on the other hand, provides lung ventilation and prevents narrowing or collapse in respiratory units by increasing the tendency to laminar flow and reducing resistance in turbulent flow .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to helium and xenon compounds include other noble gas compounds such as krypton and radon compounds. These compounds also exhibit unique reactivity under specific conditions and have various applications in scientific research .
Uniqueness: The uniqueness of helium and xenon compounds lies in their ability to form stable compounds under high-pressure conditions, which is not commonly observed with other noble gases.
Properties
CAS No. |
58984-42-2 |
|---|---|
Molecular Formula |
HeXe |
Molecular Weight |
135.30 g/mol |
IUPAC Name |
helium;xenon |
InChI |
InChI=1S/He.Xe |
InChI Key |
AFAUWLCCQOEICZ-UHFFFAOYSA-N |
Canonical SMILES |
[He].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



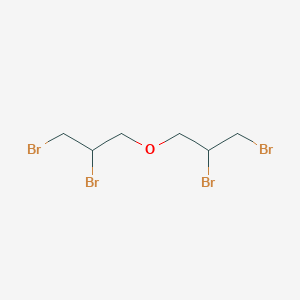
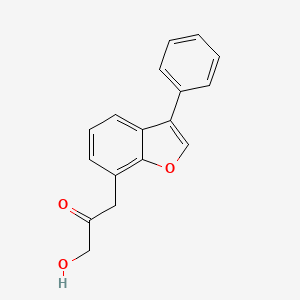
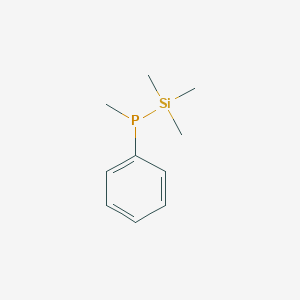
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
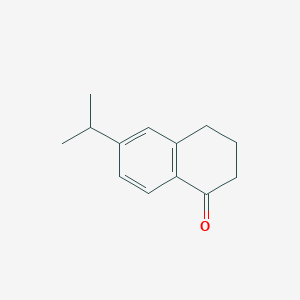
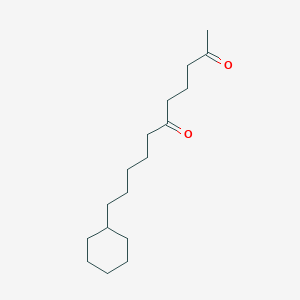
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)

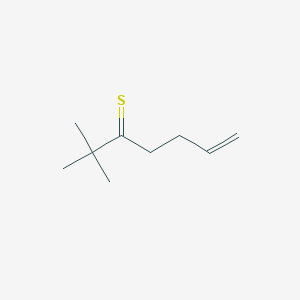
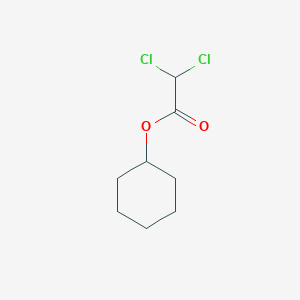
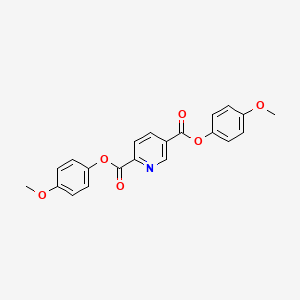
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)
![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
